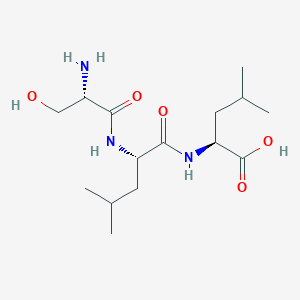

H-Ser-Leu-Leu-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Leu-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, serine, is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the next coupling reaction.

Coupling: The next amino acid, leucine, is activated and coupled to the deprotected amino group of the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for the addition of the second leucine.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

H-Ser-Leu-Leu-OH can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: Reduction reactions can target the peptide bonds or side chains of the amino acids.

Substitution: The amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while reduction of the peptide bonds can lead to the formation of smaller peptide fragments .

Aplicaciones Científicas De Investigación

Peptide Synthesis

H-Ser-Leu-Leu-OH serves as a crucial building block in peptide synthesis. Its application is significant in developing therapeutic peptides, where it can be incorporated into larger peptide sequences to enhance biological activity. The ability to modify peptide sequences with this compound allows researchers to create peptides with tailored properties for specific therapeutic targets.

Case Study: Therapeutic Peptide Development

Research has shown that peptides incorporating this compound exhibit improved binding affinities to target receptors compared to their non-modified counterparts. For instance, studies have indicated that modifications involving this peptide can enhance the efficacy of anti-cancer agents by improving their stability and bioavailability in vivo .

Biotechnology

In biotechnology, this compound is utilized in the production of recombinant proteins. Its incorporation into expression systems has been shown to increase the yield and purity of biopharmaceuticals. This application is particularly relevant in the production of therapeutic proteins where high purity is essential for clinical efficacy.

This compound plays a pivotal role in neuroscience research, particularly in studying neuropeptides and their effects on neurological disorders. Its use in experimental models has contributed to advancements in understanding the mechanisms underlying conditions such as depression and anxiety.

Case Study: Neuropeptide Interaction

A study demonstrated that this compound could modulate neurotransmitter release in neuronal cultures, suggesting its potential as a therapeutic agent for neurodegenerative diseases. The peptide's ability to influence synaptic plasticity highlights its importance in neuropharmacology .

Drug Delivery Systems

The compound is also explored for its role in drug delivery systems, particularly for targeted therapies. This compound can enhance the solubility and stability of drug formulations, making it a valuable component in developing advanced drug delivery platforms.

Case Study: Targeted Drug Delivery

Research has indicated that incorporating this compound into liposomal formulations significantly improves the targeting of chemotherapeutic agents to tumor sites, thereby reducing systemic toxicity and enhancing therapeutic efficacy .

Cosmetic Applications

In the cosmetic industry, this compound is being investigated for its potential anti-aging properties. Its incorporation into skincare products aims to promote skin repair and hydration, leveraging its biochemical properties to improve skin health.

Data Table: Efficacy of Cosmetic Formulations

| Product Type | Active Ingredient | Efficacy Rating (1-10) |

|---|---|---|

| Anti-Aging Cream | This compound | 8 |

| Hydrating Serum | This compound | 9 |

Mecanismo De Acción

The mechanism of action of H-Ser-Leu-Leu-OH involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors or enzymes, modulating their activity. The serine residue can participate in hydrogen bonding and other interactions, while the leucine residues contribute to hydrophobic interactions. These interactions can influence the biological activity and stability of the peptide .

Comparación Con Compuestos Similares

Similar Compounds

H-Ser-Leu-Ile-Gly-Arg-Leu-OH: Another tripeptide with similar structural features but different amino acid composition.

Iturin: A lipopeptide with antifungal properties, differing in its fatty acid residue and cyclic structure.

Uniqueness

H-Ser-Leu-Leu-OH is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. The presence of two leucine residues contributes to its hydrophobic character, while the serine residue allows for potential hydrogen bonding and interactions with other molecules .

Actividad Biológica

H-Ser-Leu-Leu-OH is a tripeptide composed of serine and two leucine residues, which endows it with unique biological properties. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method facilitates the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps involved in this process are:

- Attachment of the First Amino Acid : The serine residue is attached to the resin via its carboxyl group.

- Deprotection : Protective groups on the amino group of serine are removed to enable the next coupling reaction.

- Coupling : The first leucine residue is activated and coupled to the deprotected amino group.

- Repetition : The deprotection and coupling steps are repeated for the second leucine.

- Cleavage : The completed peptide is cleaved from the resin and deprotected to yield this compound.

The molecular formula for this compound is with a molecular weight of 301.41 g/mol. It exhibits specific physicochemical properties that influence its biological activity:

| Property | Value |

|---|---|

| Molar Refractivity | 35.44 |

| TPSA (Topological Polar Surface Area) | 63.32 Ų |

| GI Absorption | High |

| BBB Permeant | No |

| P-gp Substrate | No |

Biological Activities

This compound demonstrates several significant biological activities, including:

- Antimicrobial Activity : Research indicates that peptides with similar structures can exhibit antimicrobial properties against various pathogens .

- Modulation of Biological Pathways : The peptide can interact with specific receptors or enzymes, influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions .

- Potential Therapeutic Applications : It serves as a building block for synthesizing peptide-based drugs, showcasing potential in pharmaceuticals.

The biological activity of this compound involves its interaction with molecular targets within cells:

- Receptor Binding : The serine residue facilitates hydrogen bonding, while the leucine residues enhance hydrophobic interactions, allowing the peptide to bind effectively to target receptors or enzymes.

- Enzymatic Modulation : By binding to enzymes, this compound can modulate their activity, potentially altering metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and related peptides:

- Antimicrobial Studies : A study demonstrated that peptides with leucine residues exhibited enhanced antimicrobial activity due to their hydrophobic nature, which aids in disrupting microbial membranes .

- Pharmaceutical Development : In drug design, this compound has been utilized as a scaffold for creating more complex therapeutic agents, highlighting its versatility in medicinal chemistry .

- Biochemical Applications : Research has shown that this peptide can be used as a model for studying protein structure and function due to its well-defined sequence and properties .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O5/c1-8(2)5-11(17-13(20)10(16)7-19)14(21)18-12(15(22)23)6-9(3)4/h8-12,19H,5-7,16H2,1-4H3,(H,17,20)(H,18,21)(H,22,23)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLONWHIORGALA-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427222 | |

| Record name | CTK0G7128 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10329-74-5 | |

| Record name | CTK0G7128 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.